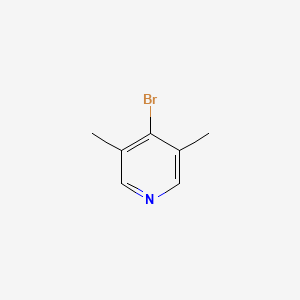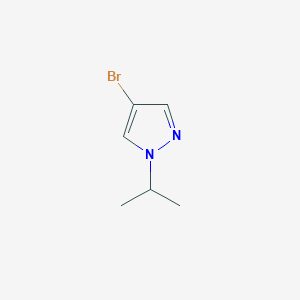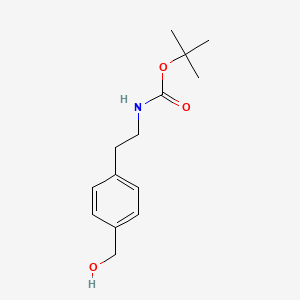![molecular formula C10H15NO B1290204 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene CAS No. 883548-46-7](/img/structure/B1290204.png)
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminopropan-2-YL)oxy]-2-methylbenzene, otherwise known as 2-methyl-1-aminopropylbenzene, is a synthetic aromatic compound that has a wide range of applications in the scientific research community. It is a colorless, slightly volatile liquid at room temperature and is used in various laboratory experiments and applications. The compound is also used in some industrial processes, such as in the production of perfumes, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-methyl-1-aminopropylbenzene is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it is capable of forming covalent bonds with other molecules. This is believed to be the mechanism by which the compound is able to react with other molecules, such as aromatic compounds, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-1-aminopropylbenzene are not well understood. However, it is believed that the compound is capable of binding to certain proteins in the body, which can lead to changes in the activity of those proteins. Additionally, the compound has been shown to be toxic to certain types of bacteria, which may indicate that it has antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-methyl-1-aminopropylbenzene in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. Additionally, it is relatively easy to use and is not highly toxic, making it relatively safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
Due to the wide range of applications of 2-methyl-1-aminopropylbenzene, there are a number of potential future directions for research. These include further research into the mechanism of action of the compound, as well as research into the potential toxicity of the compound. Additionally, further research into the potential applications of the compound, such as in the synthesis of pharmaceuticals and dyes, could lead to new and improved products. Finally, research into the potential uses of the compound in biotechnology, such as in the production of enzymes and other proteins, could lead to new and improved biotechnological processes.
Synthesemethoden
2-methyl-1-aminopropylbenzene is synthesized using the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst. The reaction produces an alkylated aromatic compound, in this case 2-methyl-1-aminopropylbenzene. The reaction is typically carried out at temperatures of around 150-200°C and is typically carried out in an inert atmosphere, such as nitrogen or argon.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-aminopropylbenzene has a wide range of applications in the scientific research community. It is used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and quinolines. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, it is used in the synthesis of various dyes and pigments, as well as in the production of perfumes.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPIFRNTKGEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)







![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
